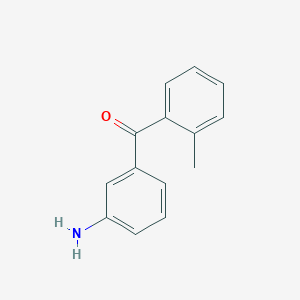

(3-Aminophenyl)(2-methylphenyl)methanone

Description

Historical Perspectives on Aromatic Ketone Synthesis and Amination Methodologies

The synthesis of the (3-Aminophenyl)(2-methylphenyl)methanone backbone relies on foundational reactions in organic chemistry, primarily those for forming aromatic ketones and introducing amino groups.

The most prominent method for synthesizing aromatic ketones is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. thermofisher.comwikipedia.orgchemistryviews.org This reaction involves the treatment of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a carbon-carbon bond and introduce the keto-group. masterorganicchemistry.comlibretexts.org For a compound like this compound, this could theoretically involve the acylation of toluene (B28343) with 3-nitrobenzoyl chloride, followed by reduction of the nitro group. However, the Friedel-Crafts acylation of substrates with deactivating groups (like a nitro group) can be challenging. asianpubs.org

Table 2: Key Historical Methods for Aromatic Ketone Synthesis

| Method | Description | Year of Discovery |

|---|---|---|

| Friedel-Crafts Acylation | Acylation of an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. thermofisher.com | 1877 thermofisher.comwikipedia.org |

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. | 1908 |

| Houben-Hoesch Reaction | Acylation of electron-rich aromatic compounds (like phenols or phenol (B47542) ethers) using a nitrile and an acid catalyst. | 1926 |

The introduction of the amino group onto an aromatic ring also has a long history. The most common industrial method involves the reduction of a nitro-aromatic precursor. libretexts.org Catalytic hydrogenation or the use of metals like tin or iron in acidic media are well-established techniques. researchgate.net Another important class of reactions is reductive amination , which converts a ketone or aldehyde into an amine. wikipedia.org While this is more commonly used for aliphatic amines, its principles date back to the early 20th century and have seen significant evolution with the development of specific reducing agents like sodium cyanoborohydride. nih.govfrontiersin.orgchemistrysteps.com

Evolution of Research Interest in Substituted Benzophenones and Their Aminated Analogues

Interest in benzophenones has evolved significantly over the past century. Initially valued in the perfume and polymer industries, particularly as photoinitiators and UV-light absorbers, their utility has expanded dramatically into medicinal chemistry. nih.govresearchgate.net The benzophenone (B1666685) scaffold is now recognized as a "ubiquitous" and privileged structure in drug discovery. nih.gov

The addition of substituents, particularly amino groups, has been a key driver of this evolution. Aminobenzophenones are crucial intermediates in the synthesis of various heterocyclic compounds, including benzodiazepines, quinolines, and acridones, many of which are pharmacologically active. asianpubs.orgasianpubs.org For instance, 2-aminobenzophenones are precursors to drugs like chlordiazepoxide (used for anxiety) and the anti-inflammatory agent amfenac. asianpubs.org

In recent decades, research has focused on the direct biological activities of aminobenzophenone derivatives themselves. A notable example is the investigation of 4-aminobenzophenones as potent inhibitors of p38 MAP kinase, a target for treating inflammatory diseases. nih.govacs.orgdrugbank.com This research highlights how systematic modification of the benzophenone core, including substitutions on both phenyl rings, can fine-tune biological activity, leading to compounds with high potency and selectivity. acs.orgdrugbank.com

Structural Significance of the this compound Scaffold in Organic Chemistry

The ortho-methyl group on one of the phenyl rings is expected to have a significant steric impact. Compared to an unsubstituted benzophenone, the methyl group at the 2-position would likely increase the twist angle between the two rings. nih.goviucr.org This conformational constraint can be crucial for biological activity, as seen in studies where ortho-substituents dramatically alter a compound's potency. acs.org For example, a study on aminobenzophenone inhibitors of p38 MAP kinase found that a 2-methyl substituent on one ring was part of one of the most potent compounds. acs.orgdrugbank.com

The meta-amino group is a key electronic and functional feature. As an electron-donating group, it increases the electron density of the phenyl ring to which it is attached. Its position at the meta-carbon means its electronic influence on the carbonyl group is primarily inductive rather than resonant. Functionally, the primary amine provides a site for hydrogen bonding, which is crucial for molecular recognition at a receptor active site. scialert.net It also serves as a synthetic handle for further derivatization, allowing the scaffold to be elaborated into more complex molecules.

Overview of Major Research Domains Related to this compound

Given the lack of specific studies on this compound, its potential research applications are projected based on the activities of structurally related aminobenzophenones.

Medicinal Chemistry : This is the most prominent potential domain. The aminobenzophenone scaffold is a known pharmacophore, a term describing the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. nih.gov

Anti-inflammatory Agents : As demonstrated by research into p38 MAP kinase inhibitors, substituted aminobenzophenones are promising leads for anti-inflammatory drugs. nih.govacs.org The specific substitution pattern of this compound makes it a valuable candidate for synthesis and inclusion in structure-activity relationship (SAR) studies to explore new anti-inflammatory therapies.

Oncology : Certain substituted benzophenones have been investigated as antimitotic agents, inhibiting tubulin polymerization. nih.gov The unique conformation and electronic properties of this compound could be explored for anticancer activity.

CNS Drug Discovery : 2-Aminobenzophenones are well-known precursors to benzodiazepines, a class of drugs that act on the central nervous system. asianpubs.org The scaffold could serve as a key intermediate in the synthesis of novel psychoactive compounds.

Materials Science and Photochemistry : Benzophenone itself is a widely used photoinitiator for UV-curing applications in inks, coatings, and adhesives. The introduction of substituents like amino and methyl groups can modify the molecule's photophysical properties, such as its absorption spectrum and triplet state energy. This could allow for the development of novel photoinitiators tuned for specific applications, or for use as building blocks in advanced polymers or functional materials like dyes. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

62261-33-0 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(3-aminophenyl)-(2-methylphenyl)methanone |

InChI |

InChI=1S/C14H13NO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3 |

InChI Key |

JOYZXOUCTGVOJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Catalytic Approaches for 3 Aminophenyl 2 Methylphenyl Methanone and Its Analogues

Transition-Metal-Catalyzed Cross-Coupling Strategies for Ketone Formation

Transition-metal catalysis has revolutionized the synthesis of diaryl ketones by providing milder and more functional group tolerant alternatives to classical methods like Friedel-Crafts acylation. These modern approaches often involve the formation of a carbon-carbon bond between two aryl partners, with one partner contributing the carbonyl group.

Palladium-Catalyzed Carbonylation and Suzuki-Miyaura Coupling Variants

Palladium catalysts are among the most versatile tools for the construction of C-C bonds. libretexts.org Carbonylative cross-coupling reactions, where carbon monoxide is incorporated to form the ketone functionality, are particularly powerful.

A plausible and highly efficient route to (3-Aminophenyl)(2-methylphenyl)methanone involves a carbonylative Suzuki-Miyaura coupling. This reaction would couple an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source. For the synthesis of the target molecule, two main disconnection approaches can be considered:

Route A: Coupling of 3-bromoaniline (B18343) (or a protected version) with 2-methylphenylboronic acid.

Route B: Coupling of 2-bromotoluene (B146081) with 3-aminophenylboronic acid.

Both routes are viable, and the choice may depend on the availability and stability of the starting materials. The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and influences reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| CO Source | CO gas, Mo(CO)₆ | Provides the carbonyl group of the ketone. |

| Solvent | Toluene (B28343), Dioxane | Provides the reaction medium. |

This table presents typical components for a carbonylative Suzuki-Miyaura coupling reaction.

Research on related diaryl ketone syntheses has demonstrated that the choice of ligand and base is crucial for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.

Copper-Mediated Acylation and Buchwald-Hartwig Amination Strategies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations. While less common for direct ketone synthesis via carbonylation, copper catalysis plays a significant role in related C-N bond-forming reactions that can be strategically employed.

A synthetic strategy for this compound could involve the initial synthesis of a precursor ketone followed by a final amination step. For example, (3-bromophenyl)(2-methylphenyl)methanone could be synthesized via a Friedel-Crafts reaction or a palladium-catalyzed coupling, and then subjected to a Buchwald-Hartwig amination to install the amino group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. wikipedia.org This reaction is exceptionally versatile and tolerates a wide range of functional groups. While the core reaction forms a C-N bond, it is a key strategy for introducing the amino group onto a pre-formed benzophenone (B1666685) scaffold.

Alternatively, a convergent approach could involve a copper-catalyzed coupling. For instance, a copper-catalyzed Chan-Lam coupling could potentially be adapted to form the C-N bond, although this is more commonly used for N-arylation of amides and related compounds.

| Reaction Type | Key Reagents | Bond Formed | Relevance to Synthesis |

| Buchwald-Hartwig Amination | Aryl halide, Amine, Pd catalyst, Ligand, Base | C-N | Introduction of the amino group onto a pre-formed benzophenone core. |

| Copper-Mediated Acylation | Arylboronic acid, Acid chloride, Cu catalyst | C-C (ketone) | A potential, though less common, alternative to palladium for the ketone formation step. |

This table compares two key transition-metal-catalyzed reactions and their potential application in the synthesis of this compound.

Iron-Catalyzed Approaches to Aryl Ketone Synthesis

Iron catalysis has gained significant attention as a more sustainable and economical alternative to precious metal catalysis. Iron-catalyzed cross-coupling reactions, while sometimes requiring harsher conditions, offer a greener approach to C-C bond formation.

A potential iron-catalyzed route to this compound could involve a modified Friedel-Crafts acylation. While traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids like AlCl₃, iron catalysts such as FeCl₃ can promote the acylation of arenes with acyl chlorides under milder conditions and with lower catalyst loadings.

For the synthesis of the target compound, this would involve the acylation of toluene with 3-nitrobenzoyl chloride (followed by reduction of the nitro group) or the acylation of aniline (B41778) (or a protected derivative) with 2-methylbenzoyl chloride. The regioselectivity of the Friedel-Crafts reaction would need to be carefully controlled, especially when using a substituted arene like toluene.

Recent advancements in iron catalysis have also explored cross-coupling reactions of Grignard reagents with aryl halides, which could be another potential, though less direct, route to the benzophenone core.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and improve safety and efficiency.

Solvent-Free and Aqueous Reaction Media Investigations

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions, often utilizing microwave irradiation or ball milling, has shown promise for a variety of organic transformations, including cross-coupling reactions. A solvent-free Suzuki-Miyaura coupling, for example, could potentially be developed for the synthesis of this compound, reducing waste and simplifying product isolation.

Aqueous reaction media are also highly attractive from a green chemistry perspective. Water is non-toxic, non-flammable, and inexpensive. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, have been successfully performed in water, often with the aid of surfactants or water-soluble ligands to facilitate the interaction of the organic substrates with the catalyst. The development of an aqueous synthesis for this compound would represent a significant step towards a more sustainable manufacturing process.

Sustainable Catalysis and Catalyst Recycling Methodologies

The use of precious metal catalysts like palladium, while highly effective, presents challenges in terms of cost and sustainability. Therefore, the development of catalyst systems with high turnover numbers (TONs) and turnover frequencies (TOFs) is crucial to minimize the amount of catalyst required.

Furthermore, catalyst recycling is a key aspect of sustainable catalysis. Heterogeneous catalysts, where the catalyst is supported on a solid material (e.g., charcoal, silica, or polymers), can be easily separated from the reaction mixture by filtration and reused in subsequent batches. The development of a robust and recyclable heterogeneous palladium catalyst for the synthesis of this compound would significantly improve the economic and environmental viability of the process.

Another approach is the use of catalysts based on more abundant and less toxic metals, such as iron, as discussed in section 2.1.3. While often less efficient than their palladium counterparts, the continuous development of iron-based catalysts is a promising area of research for sustainable chemical synthesis.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Solvent-Free Reactions | Reactions conducted without a solvent, often using neat reagents or solid-state techniques. | Microwave-assisted or mechanochemical synthesis of the benzophenone. |

| Aqueous Media | Using water as the reaction solvent, often with surfactants or phase-transfer catalysts. | Suzuki-Miyaura coupling in an aqueous system. |

| Catalyst Recycling | Immobilizing the catalyst on a solid support for easy separation and reuse. | Using a heterogeneous palladium catalyst for the cross-coupling step. |

| Use of Abundant Metals | Employing catalysts based on earth-abundant metals like iron instead of precious metals. | Iron-catalyzed Friedel-Crafts acylation or cross-coupling. |

This table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Atom Economy and E-Factor Analysis in Synthetic Pathways

Green chemistry principles are pivotal in the evaluation of synthetic routes, with atom economy and the Environmental Factor (E-factor) being key metrics. wikipedia.orgrsc.org Atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-factor quantifies the waste generated. wikipedia.orgsheldon.nl

A common method for synthesizing benzophenones is the Friedel-Crafts acylation. organic-chemistry.orgwum.edu.pl A plausible pathway to this compound involves the acylation of toluene with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group. The amino group of a reactant like aniline deactivates the ring and can react with the Lewis acid catalyst, necessitating a protection/deprotection sequence or, more commonly, introduction of the amino functionality via a nitro group precursor. asianpubs.org

The atom economy for this two-step process is calculated as: Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

The E-factor is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) sheldon.nl

This metric considers not only byproducts from the stoichiometric equation but also solvent losses, catalyst waste, and materials from workup procedures, providing a more holistic view of the process's environmental footprint. rsc.org Multi-step syntheses, common in the pharmaceutical and fine chemical industries, often have higher E-factors due to the cumulative waste from each step. sheldon.nlresearchgate.net

Below is a theoretical analysis of a plausible synthetic route.

Table 1: Atom Economy and E-Factor Analysis of a Hypothetical Route to this compound This table presents a theoretical analysis. Actual yields and waste will vary based on specific experimental conditions.

| Step | Reaction | Reactants (Molecular Weight) | Product (Molecular Weight) | Theoretical Byproducts | Atom Economy (%) | Estimated E-Factor* |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Toluene (92.14) + 3-Nitrobenzoyl chloride (185.56) | (2-Methylphenyl)(3-nitrophenyl)methanone (241.24) | HCl (36.46) | 86.6% | 5 - 15 |

| 2 | Nitro Group Reduction | (2-Methylphenyl)(3-nitrophenyl)methanone (241.24) + SnCl₂ (189.60) | This compound (211.26) | SnO₂ + 2HCl | ~49% (Varies with reductant) | 10 - 25 |

*E-Factor estimates are based on typical values for fine chemical synthesis and include considerations for catalyst (e.g., AlCl₃), solvents, and workup waste. wikipedia.org The use of catalytic hydrogenation for the reduction step could significantly improve both the atom economy and the E-factor.

Chemo- and Regioselective Synthesis of Substituted Aminobenzophenones

Achieving specific substitution patterns on the benzophenone scaffold is a central challenge in synthesizing analogues. Chemo- and regioselectivity—the ability to react with a specific functional group and at a specific position, respectively—are governed by the interplay of directing group effects, protecting group strategies, and specialized reagents.

The substitution pattern of this compound—a meta-amino group and an ortho-methyl group—exemplifies the need for precise regiochemical control. This is typically achieved by leveraging the inherent directing effects of substituents in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. libretexts.org

Controlling the meta-Amino Position: The amino group (-NH₂) is a strong activating, ortho-, para-directing group. Direct Friedel-Crafts acylation on aniline is often problematic due to catalyst complexation and over-reactivity. Therefore, the meta-amino substitution is typically installed by using a precursor with a meta-directing group. The nitro group (-NO₂) is an ideal choice; it is strongly deactivating and meta-directing. Starting with 3-nitrobenzoyl chloride and reacting it with toluene ensures the correct orientation. The nitro group is then reduced to an amino group in a subsequent step.

Controlling the ortho-Methyl Position: The methyl group (-CH₃) of toluene is an activating, ortho-, para-director. In Friedel-Crafts acylation, the incoming acyl group is bulky, which often leads to a preference for substitution at the less sterically hindered para-position. libretexts.org However, the formation of the ortho-isomer, (2-Methylphenyl)(3-nitrophenyl)methanone, still occurs and can be separated from the para-isomer. Reaction conditions can sometimes be tuned to favor one isomer over the other. Alternative strategies, such as using a starting material where the ortho position is already established (e.g., 2-methylbenzonitrile followed by Grignard addition), can provide unambiguous regiocontrol.

| Nucleophilic Aromatic Substitution (SₙAr) | An amine displaces a leaving group (e.g., halide) on an electron-deficient aromatic ring. | Varies with leaving group position | Can form bonds that are difficult to make otherwise. | Requires an activated (electron-poor) aromatic ring and a good leaving group. |

The high nucleophilicity and basicity of the amino group necessitate its protection during many synthetic transformations, particularly those involving strong electrophiles or Lewis acids. libretexts.orgorganic-chemistry.org An effective protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. researchgate.net

For the synthesis of aminobenzophenones, especially via Friedel-Crafts acylation, protecting the amino group as an amide or carbamate (B1207046) is common. This strategy converts the activating, ortho-, para-directing amino group into a deactivating, meta-directing group, which also alters the regiochemical outcome of subsequent substitutions. researchgate.net The methylphenyl ring typically does not require protection, as the methyl C-H bonds are far less reactive than the N-H bonds of the amino group.

Table 3: Common Protecting Groups for the Amino Functionality in Aminobenzophenone Synthesis

| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|---|

| Acetyl (Ac) | -COCH₃ | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis | Simple, inexpensive; converts amine to a meta-director. researchgate.net |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base and nucleophiles; widely used in organic synthesis. organic-chemistry.org |

| Benzyloxycarbonyl (Cbz or Z) | -COOCH₂C₆H₅ | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removed under neutral conditions, orthogonal to acid- and base-labile groups. researchgate.net |

| Formamidine (e.g., DIFA) | -CH=N(i-Pr)₂ | N,N-Diisopropylformamide dimethyl acetal (B89532) | Nucleophilic conditions (e.g., hydrazine) or acid hydrolysis | Stable to acids and organolithium reagents; can act as a weak directing group in metallations. thieme-connect.com |

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings exclusively at the position ortho to a directing metallation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the nearest (ortho) C-H bond. The resulting aryllithium species can be trapped with various electrophiles, including benzaldehydes or Weinreb amides, to construct the benzophenone core. organic-chemistry.org

While the target compound this compound does not have an ortho-amino group, DoM is highly relevant for the synthesis of its ortho-isomers and other complex analogues. Amides (e.g., pivaloylamide) and carbamates (e.g., Boc) are excellent DMGs for the aniline moiety. thieme-connect.com The reaction sequence involves:

Protection of the aniline as a suitable DMG.

Reaction with an organolithium reagent at low temperature (e.g., -78 °C).

Quenching the resulting aryllithium with an appropriate acylating agent (e.g., 2-methyl-N-methoxy-N-methylbenzamide, a Weinreb amide).

Deprotection of the amino group.

This methodology provides unparalleled control for synthesizing ortho-substituted aminobenzophenones, which are often difficult to access through classical electrophilic substitution due to competing para-substitution. wikipedia.org

Photochemical and Electrochemical Synthetic Routes to Aryl Ketones with Amino Moieties

Beyond traditional thermal reactions, photochemical and electrochemical methods offer alternative, often milder, pathways for synthesizing or modifying complex molecules like aminobenzophenones.

Photochemical Routes: Photochemistry can be employed in various ways, such as in the synthesis of α-amino ketones or through photo-Fries rearrangements. While direct photochemical construction of the benzophenone core is less common, light can be used to induce specific bond formations or cleavages. For instance, certain photochemical reactions can generate radical intermediates that participate in acylation or cross-coupling reactions, potentially offering unique selectivity compared to ionic pathways.

Electrochemical Routes: Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions. This can avoid the need for stoichiometric chemical oxidants or reductants, often leading to greener processes. For aryl ketones with amino moieties, electrochemical methods could be applied, for example, in the coupling of an aromatic amine with a benzaldehyde (B42025) derivative through electro-oxidative processes. Another approach involves the electrochemical generation of a reactive species, such as a quinone, which can then react with an amine via a Michael-type addition. academie-sciences.fr Furthermore, the electrochemical hydration of o-aminobenzonitriles has been shown to be a key step in the synthesis of quinazolinones, proceeding through an aminobenzophenone-like intermediate. rsc.org These methods provide a powerful, catalyst-free means of synthesis under mild conditions.

Mechanistic Investigations of Chemical Transformations Involving 3 Aminophenyl 2 Methylphenyl Methanone

Reactivity of the Carbonyl Moiety in Condensation and Addition Reactions

The carbonyl group in (3-Aminophenyl)(2-methylphenyl)methanone is a key center for reactivity, primarily characterized by its electrophilic carbon atom. However, its reactivity is modulated by the attached aromatic rings.

Nucleophilic Addition to the Ketone Carbonyl

The carbon atom of the carbonyl group is sp² hybridized and electrophilic, making it susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol.

The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors. The aminophenyl group, with its electron-donating amino substituent, can slightly decrease the electrophilicity of the carbonyl carbon through resonance. Conversely, the 2-methylphenyl group introduces significant steric hindrance around the reaction center, which can impede the approach of bulky nucleophiles. Such steric effects are known to influence the reaction rates and outcomes in ortho-substituted benzophenones. researchgate.net Reactions involving nucleophilic addition are foundational in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

| Nucleophile Type | Reagent Example | Expected Product | Mechanistic Considerations |

|---|---|---|---|

| Organometallics | Grignard Reagents (R-MgX) | Tertiary Alcohol | Forms a new C-C bond. The reaction is typically irreversible. Steric hindrance from the ortho-methyl group may require harsher reaction conditions. |

| Hydride Reagents | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduces the ketone to an alcohol. NaBH₄ is a mild reducing agent suitable for this transformation. |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | A reversible reaction that forms a new C-C bond and introduces a nitrile group, which is a versatile synthetic intermediate. |

| Ylides | Wittig Reagents (Ph₃P=CR₂) | Alkene | Converts the carbonyl group into a C=C double bond. The steric bulk around the carbonyl may influence the E/Z selectivity of the resulting alkene. |

Reactivity of the Anilino Functionality in Aminophenyl Substituents

The aminophenyl ring contains a primary amino group (-NH₂) that strongly influences the ring's reactivity, making it electron-rich and highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Aminophenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of EAS on a substituted ring is determined by the directing effects of the existing substituents. In this compound, the aminophenyl ring has two substituents to consider:

The amino group (-NH₂) at position 3 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

The (2-methylbenzoyl) group at position 1 is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl.

The strongly activating nature of the amino group dominates the directing effects. wikipedia.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. These positions are C2, C4, and C6.

Position 2: ortho to -NH₂ and ortho to the deactivating group.

Position 4: ortho to -NH₂ and meta to the deactivating group.

Position 6: para to -NH₂ and ortho to the deactivating group.

Substitution is most likely to occur at positions 4 and 6, where the directing effects of the amino group are strongest. Steric hindrance from the adjacent benzoyl group may slightly disfavor attack at C2 and C6. Thus, position 4 is often the most favored site for substitution.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | (3-Amino-4-nitrophenyl)(2-methylphenyl)methanone |

| Bromination | Br₂/FeBr₃ | Br⁺ | (3-Amino-4-bromophenyl)(2-methylphenyl)methanone and/or (3-Amino-6-bromophenyl)(2-methylphenyl)methanone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Amino-5-(2-methylbenzoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Generally not successful. The amino group complexes with the Lewis acid catalyst, deactivating the ring. chempedia.info |

Acylation, Alkylation, and Arylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the anilino group makes it nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, and arylation.

Acylation: The amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses. Converting the amino group to an amide reduces its activating effect and basicity, which can prevent side reactions, such as complexation with Lewis acids during Friedel-Crafts reactions. chempedia.info

Alkylation and Arylation: The amino group can also be alkylated with alkyl halides or arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions form secondary or tertiary amines, modifying the electronic and steric properties of the molecule.

Ortho-Methyl Group Reactivity in the 2-Methylphenyl Moiety

The methyl group on the 2-methylphenyl ring is generally unreactive under standard ionic conditions. However, its proximity to the bulky benzoyl group and its benzylic position allow for specific transformations under more forcing conditions.

The C-H bonds of the ortho-methyl group are benzylic and thus weaker than typical alkyl C-H bonds. This makes them susceptible to free-radical reactions. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation would likely lead to the formation of (3-aminophenyl)(2-(bromomethyl)phenyl)methanone.

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid, yielding 2-(3-aminobenzoyl)benzoic acid. Another potential reaction pathway involves directed ortho-metalation. While the carbonyl group itself is not a strong directing group for this purpose, the use of very strong bases like butyllithium (B86547) in the presence of certain ligands can sometimes facilitate the deprotonation of an ortho-methyl group, generating a benzylic anion. nih.govacs.org This nucleophilic species can then react with various electrophiles, providing a route to more complex structures.

Benzylic Functionalization and Oxidation Studies

The 2-methylphenyl (o-tolyl) moiety of this compound possesses a benzylic methyl group, which is a prime site for functionalization, particularly oxidation. The conversion of benzylic C-H bonds to C-O, C-N, or C-C bonds is a cornerstone of synthetic chemistry.

Oxidation of the benzylic methyl group typically proceeds via a radical mechanism, especially when using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The reaction is initiated by the homolytic cleavage of a benzylic C-H bond, which is weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. The stability of this radical intermediate is a key factor driving the selectivity for benzylic oxidation.

More contemporary methods utilize catalytic systems to achieve higher selectivity under milder conditions. These often involve transition metals or photocatalysis. For instance, various catalysts can facilitate aerobic oxidation, using molecular oxygen as the ultimate oxidant. A plausible mechanism involves the formation of a benzylic radical, which is then trapped by oxygen to form a peroxy radical. This intermediate can then undergo further transformations to yield benzyl alcohol, benzaldehyde (B42025), or benzoic acid derivatives.

Below is a representative table of benzylic oxidation of a related compound, 2-methylbenzophenone, under different catalytic conditions. This data illustrates typical outcomes for such transformations.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| Co(OAc)₂/NHPI | O₂ | Acetonitrile | 100 | 2-Benzoylbenzoic acid | 85 |

| RuCl₃/TBHP | TBHP | Dichloromethane | 25 | 2-Benzoylbenzaldehyde | 70 |

| N-Hydroxyphthalimide (NHPI) | O₂ | Acetic Acid | 90 | 2-Benzoylbenzoic acid | 92 |

| Photocatalyst (e.g., Eosin Y) | O₂ | Methanol | 25 | 2-Benzoylbenzyl alcohol | 65 |

Note: This data is illustrative and based on studies of 2-methylbenzophenone, not this compound.

Steric and Electronic Effects of the Methyl Group on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents: the ortho-methyl group and the meta-amino group.

Steric Effects: The ortho-methyl group on one of the phenyl rings introduces considerable steric hindrance around the carbonyl group. This "ortho effect" can influence the approach of reagents to the carbonyl carbon. For reactions involving nucleophilic attack at the carbonyl, the rate may be decreased compared to a non-ortho-substituted analogue like (3-aminophenyl)(phenyl)methanone. The steric bulk can also affect the preferred conformation of the molecule, potentially altering the dihedral angles between the phenyl rings and the carbonyl plane, which in turn affects conjugation and electronic properties.

Electronic Effects:

Methyl Group: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This slightly increases the electron density of the phenyl ring it is attached to.

These electronic effects modulate the electrophilicity of the carbonyl carbon. The electron-donating nature of both the methyl and amino groups (though acting on different rings) can slightly reduce the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, the principles of reaction rate and stability can be applied to predict its behavior in multi-step syntheses.

Elucidation of Rate-Determining Steps in Multi-Step Syntheses

For example, in a potential Friedel-Crafts acylation to synthesize the molecule itself (from 3-amino-N-phenylbenzamide and toluene (B28343), for instance), the formation of the acylium ion or the subsequent electrophilic attack on the aromatic ring could be the RDS. The attack on the aromatic ring disrupts its aromaticity, leading to a high-energy intermediate (a sigma complex), and is often the slowest step in electrophilic aromatic substitution. The presence of the activating amino group and the deactivating effect of the carbonyl on the other ring would influence the energy of this transition state.

Activation Energy and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in reaction kinetics. Reactions with lower activation energies proceed faster. The transition state is the highest energy point along the reaction coordinate between reactants and products.

For a benzylic oxidation reaction of this compound, the C-H bond cleavage would be part of the transition state for the rate-determining step. The energy of this transition state, and thus the activation energy, would be influenced by:

Bond Dissociation Energy (BDE): The benzylic C-H bond is inherently weaker than an aliphatic C-H bond, lowering the Ea for its cleavage.

Catalyst Efficiency: An effective catalyst provides an alternative reaction pathway with a lower activation energy.

A hypothetical energy profile for a two-step reaction where the first step is rate-determining is shown below.

| Parameter | Description | Illustrative Value (kJ/mol) |

| Ea1 | Activation Energy of Step 1 (RDS) | 100 |

| ΔH1 | Enthalpy change of Step 1 | -20 |

| Ea2 | Activation Energy of Step 2 | 40 |

| ΔH2 | Enthalpy change of Step 2 | -60 |

| ΔH_overall | Overall Enthalpy of Reaction | -80 |

Note: These values are for a hypothetical reaction and are for illustrative purposes only.

Understanding these parameters allows for the selection of appropriate temperatures and catalysts to control the reaction rate and outcome. Reactions can be under kinetic control (the product that forms fastest predominates) or thermodynamic control (the most stable product predominates), often dictated by the reaction temperature and time.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, especially when experimental data is limited. DFT allows for the calculation of the electronic structure of molecules, intermediates, and transition states.

Density Functional Theory (DFT) for Transition State Optimization

DFT calculations can be used to locate and optimize the geometry of transition states for proposed reaction steps. This process involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For a reaction involving this compound, such as the palladium-catalyzed C-H activation at the benzylic position, DFT could be employed to:

Model Reactants and Intermediates: Optimize the geometries of the starting material, the palladium catalyst, and potential intermediates in the catalytic cycle.

Locate the Transition State: Search for the transition state structure for the C-H activation step. This would involve the interaction of the palladium catalyst with the benzylic C-H bond.

Calculate Activation Barriers: Determine the energy difference between the reactant-catalyst complex and the transition state to calculate the activation energy. This can help to identify the rate-determining step of the catalytic cycle.

Analyze Electronic and Steric Effects: By comparing the calculated activation barriers for ortho-methylated versus non-methylated analogues, DFT can provide quantitative insight into the steric and electronic effects of the methyl group on the C-H activation process.

The results of such calculations provide a detailed, atomistic view of the reaction mechanism that can rationalize experimental observations or predict reactivity for unstudied systems.

Molecular Dynamics Simulations of Reaction Pathways

Extensive searches of publicly available scientific literature and research databases have revealed no specific studies on the molecular dynamics simulations of reaction pathways involving this compound. While molecular dynamics is a powerful computational tool for investigating reaction mechanisms, it appears that research focusing on the specific chemical transformations of this compound using this methodology has not been published or is not widely accessible.

Therefore, a detailed discussion, including data tables and specific research findings on the molecular dynamics simulations for this compound, cannot be provided at this time.

Derivatization and Functionalization Chemistry of 3 Aminophenyl 2 Methylphenyl Methanone

Synthesis of Imines, Oximes, and Hydrazones from the Ketone Group

The carbonyl group of the ketone is a primary site for nucleophilic addition and condensation reactions. This reactivity allows for the straightforward synthesis of imines (Schiff bases), oximes, and hydrazones, which are valuable intermediates in organic synthesis.

The formation of these C=N double bond-containing compounds typically involves the reaction of the ketone with a primary amine, hydroxylamine (B1172632), or hydrazine (B178648), respectively. wikipedia.org These reactions are generally acid-catalyzed and proceed via the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule.

Imines (Schiff Bases): The reaction of (3-Aminophenyl)(2-methylphenyl)methanone with various primary amines (R-NH₂) under mildly acidic conditions yields the corresponding N-substituted imines. The traditional method for imine synthesis involves the condensation of amines with aldehydes or ketones. scirp.org

Oximes: Treatment of the parent ketone with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, in the presence of a base like sodium hydroxide (B78521) or pyridine, results in the formation of the corresponding oxime. orgsyn.orgscribd.com The reaction of benzophenone (B1666685) with hydroxylamine hydrochloride in an alcohol-water mixture is a well-established method for preparing benzophenone oxime. orgsyn.org

Hydrazones: Condensation with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the corresponding hydrazones. wikipedia.org The synthesis of aromatic hydrazones can be achieved by reacting aromatic ketones with hydrazine hydrate, sometimes in alternative solvent systems like ionic liquids to promote the reaction. tandfonline.com

These reactions are summarized in the table below.

| Reactant | Product Type | General Structure of Product | Typical Conditions |

| Primary Amine (R-NH₂) | Imine | (3-Aminophenyl)(2-methylphenyl)C=N-R | Acid catalyst (e.g., p-TsOH), removal of water |

| Hydroxylamine (NH₂OH) | Oxime | (3-Aminophenyl)(2-methylphenyl)C=N-OH | NH₂OH·HCl, base (e.g., NaOH, pyridine), ethanol/water |

| Hydrazine (R-NH-NH₂) | Hydrazone | (3-Aminophenyl)(2-methylphenyl)C=N-NH-R | Acid catalyst, ethanol, reflux |

Formation of Nitrogen-Containing Heterocycles via Cyclocondensation Reactions

The presence of both an amino group and a ketone functionality within the same molecule, albeit not in an ortho relationship, provides a scaffold for various cyclocondensation reactions to form nitrogen-containing heterocyclic systems. These reactions often rely on the nucleophilicity of the aniline (B41778) nitrogen and the electrophilicity of the ketone carbon, or they utilize the aniline as a key building block for constructing the heterocyclic ring.

Quinolines: While the classic Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, variations of this reaction can be adapted. wikipedia.orgresearchgate.net For this compound, a direct intramolecular cyclization to a quinoline (B57606) is not possible due to the meta-position of the amino group. However, the compound can serve as a precursor. For instance, functionalization of the ring bearing the amino group could introduce a suitable group ortho to the amine, which could then participate in a cyclization reaction. More directly, the core structure is related to precursors used in other quinoline syntheses. For example, acid-catalyzed condensations of 2-aminobenzophenones with various ketones are known to produce quinoline derivatives. proquest.comacs.org

Acridines: The synthesis of acridine (B1665455) frameworks often involves the cyclization of diarylamines or the reaction of an aminobenzophenone. 2-Aminobenzophenones are known precursors for acridone (B373769) synthesis, which can be further reduced to acridines. wum.edu.pl The reactivity of the 3-amino isomer would be analogous, though leading to a different substitution pattern on the final acridine ring.

Benzodiazepines: 1,4-Benzodiazepines are famously synthesized from 2-aminobenzophenones, typically by reaction with an amino acid ester hydrochloride (e.g., glycine (B1666218) ethyl ester hydrochloride). wum.edu.pl This reaction sequence involves the formation of an imine followed by intramolecular cyclization. Although the starting material is a 3-aminophenyl ketone, it could potentially be used in multi-component reactions or be chemically modified to create precursors for related seven-membered heterocyclic systems.

The aniline moiety of this compound is a versatile nucleophile for the construction of pyrrole (B145914) and indole (B1671886) rings.

Pyrroles: The Paal-Knorr synthesis is a direct method for forming a pyrrole ring by condensing a primary amine with a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgbohrium.com In this case, the amino group of this compound would react with a 1,4-diketone (e.g., 2,5-hexanedione) to yield the corresponding N-substituted pyrrole derivative. This reaction is highly efficient for a wide range of aromatic primary amines. ias.ac.inorganic-chemistry.org

Indoles: The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. drugfuture.comwikipedia.org The aniline functionality of this compound could react with a suitable α-haloketone, such as α-bromoacetophenone, to form an intermediate α-arylaminoketone, which then cyclizes under the reaction conditions to form a 2-substituted indole. wikipedia.org

| Heterocycle | Synthetic Method | Required Coreactant |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |

| Indole | Bischler-Möhlau Synthesis | α-Haloketone |

Halogenation and Nitration of the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, such as halogenation and nitration. The position of substitution (regioselectivity) is dictated by the electronic effects of the substituents already present on each ring.

The molecule contains two distinct aromatic rings with different substitution patterns:

Ring A: Substituted with a powerful activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing benzoyl group (-C(O)Ar).

Ring B: Substituted with a weakly activating, ortho-, para-directing methyl group (-CH₃).

Substitution on Ring A: The amino group is one of the strongest activating groups, and its directing effect will dominate. Therefore, electrophilic substitution will be directed to the positions ortho and para to the -NH₂ group (positions 2, 4, and 6). The benzoyl group is meta to the amine, so its deactivating effect will be felt across the ring but will not override the powerful directing effect of the amine. Steric hindrance from the adjacent benzoyl group may disfavor substitution at position 2. Thus, positions 4 and 6 are the most probable sites for substitution.

Substitution on Ring B: The methyl group is an ortho-, para-director. The benzoyl carbonyl is attached at position 2. Therefore, electrophilic attack is most likely at the positions ortho and para to the methyl group (positions 3, 5, and 1, though position 1 is substituted). Given the steric bulk of the rest of the molecule attached at position 2, substitution at position 5 (para to methyl) is often favored.

The high reactivity of the aniline ring, driven by the amino group, can lead to issues such as polysubstitution. ucalgary.ca To achieve controlled, monosubstitution and to alter the regioselectivity, the amino group can be "protected." ucalgary.caorganic-chemistry.org

A common strategy is the acylation of the amine with a reagent like acetic anhydride (B1165640) to form an amide (acetanilide derivative). ucalgary.ca The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group. This moderation of reactivity prevents polysubstitution and allows for more controlled reactions. Furthermore, the steric bulk of the N-acetyl group can increase the proportion of the para-substituted product over the ortho-substituted one. After the desired electrophilic substitution reaction has been performed, the protecting acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group. ucalgary.ca This protection-substitution-deprotection sequence is a powerful tool for creating specifically functionalized precursors for further synthesis. ucalgary.cayoutube.com

Reductive Transformations of the Carbonyl and Amino Groups

The carbonyl and amino moieties of this compound are key targets for reductive chemistry, leading to the formation of valuable secondary alcohols and amines. The selectivity and extent of these reductions are highly dependent on the chosen reagents and reaction conditions.

The selective reduction of the carbonyl group to a secondary alcohol is a common transformation. This can be achieved with high chemoselectivity using hydride reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is effective in converting the ketone to an alcohol without affecting the amino group. A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would also readily accomplish this transformation and could potentially reduce other functional groups under more forcing conditions.

Reductive amination offers a pathway to convert the carbonyl group into a new amine functionality. This two-step process typically involves the initial formation of an imine by reacting the ketone with an amine, followed by reduction. libretexts.org Common reducing agents for this sequence include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. Primary Amine (R-NH₂) 2. NaBH₃CN | N-Alkyl-(3-((2-methylphenyl)methyl)phenyl)amine | Reductive Amination |

| This compound | NaBH₄ | (3-Aminophenyl)(2-methylphenyl)methanol | Carbonyl to Alcohol |

Catalytic hydrogenation provides a versatile method for the reduction of the nitro precursor to form the parent this compound. This reaction is fundamental in synthesizing the title compound and typically employs catalysts like palladium, platinum, or nickel. masterorganicchemistry.com For instance, the reduction of a nitro group to an amine can be efficiently carried out using hydrogen gas over a palladium catalyst (H₂/Pd), or alternatively with metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com

While catalytic hydrogenation is primarily used to form the amino group from a nitro precursor, it can also be employed to reduce the carbonyl group. Depending on the catalyst and conditions (temperature, pressure), the ketone can be reduced to a secondary alcohol. Under more vigorous conditions, both the carbonyl group and the aromatic rings can be hydrogenated.

| Precursor | Reagent/Catalyst | Product | Transformation |

| (3-Nitrophenyl)(2-methylphenyl)methanone | H₂, Pd/C or Fe, HCl | This compound | Nitro to Amine |

| This compound | H₂, Ni or Pt catalyst | (3-Aminophenyl)(2-methylphenyl)methanol | Carbonyl to Alcohol |

Oxidative Transformations and Products

The methyl and amino groups on the this compound scaffold are susceptible to oxidation, offering pathways to introduce new functionalities such as carboxylic acids and nitro groups.

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup. This reaction converts the methyl group into a carboxyl group, yielding 2-(3-aminobenzoyl)benzoic acid. This transformation is a powerful tool for introducing an acidic functional group onto the aromatic ring.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. KMnO₄, OH⁻, Heat 2. H₃O⁺ | 2-(3-Aminobenzoyl)benzoic acid | Methyl to Carboxylic Acid |

The primary amino group is readily oxidized. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the electron-donating amino group into a strongly electron-withdrawing nitro group. This reaction results in the formation of (2-methylphenyl)(3-nitrophenyl)methanone. The transformation from an amine to a nitro group significantly alters the electronic properties of the aromatic ring, which can be useful in multi-step synthetic sequences.

| Starting Material | Reagent | Product | Transformation |

| This compound | m-CPBA | (2-Methylphenyl)(3-nitrophenyl)methanone | Amino to Nitro |

Information regarding "this compound" is not available in the public domain, preventing the creation of a detailed article.

Following a comprehensive search of scientific databases and chemical information repositories, it has been determined that there is a lack of specific, publicly available research and data concerning the chemical compound "this compound." This scarcity of information precludes the generation of a detailed and scientifically accurate article focusing on its applications as a building block in complex chemical synthesis, its use in dye and pigment precursor synthesis, or its role in combinatorial chemistry and library synthesis as per the requested outline.

Similarly, searches for its application in the synthesis of dye and pigment precursors or its utilization in combinatorial chemistry libraries did not provide any specific examples or research findings directly related to "this compound." Without this foundational data, it is impossible to construct the requested sections of the article with the required depth and accuracy.

Therefore, due to the absence of specific scientific literature and data on "this compound," the requested article cannot be produced.

Theoretical and Computational Chemistry Studies of 3 Aminophenyl 2 Methylphenyl Methanone

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of (3-Aminophenyl)(2-methylphenyl)methanone is governed by the interplay of its constituent functional groups: the electron-donating amino group (-NH2), the electron-donating methyl group (-CH3), and the electron-withdrawing carbonyl group (C=O), all attached to a benzophenone (B1666685) framework.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, owing to the electron-donating nature of the amino group. The LUMO, conversely, is likely to be concentrated on the benzoyl moiety, particularly the carbonyl group and the adjacent phenyl ring. This distribution facilitates intramolecular charge transfer from the amino- and methyl-substituted ring to the other.

Based on DFT calculations for analogous aminobenzophenone derivatives, a hypothetical set of reactivity indices for this compound can be proposed. chemrevlett.com These indices provide quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Molecular Reactivity Indices for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.9 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.9 |

| Ionization Potential | I | -EHOMO | 5.8 |

| Electron Affinity | A | -ELUMO | 1.9 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 1.95 |

| Softness | S | 1 / (2η) | 0.256 |

These values are illustrative and based on trends observed in similar molecules.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP would likely show the most negative potential localized around the oxygen atom of the carbonyl group due to its high electronegativity. The region around the amino group would also exhibit a degree of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would show positive potential. Such a map provides a visual representation of the molecule's reactivity hotspots.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are key to its interactions and properties. Conformational analysis helps in identifying the most stable arrangements of the molecule.

Due to the presence of single bonds connecting the phenyl rings to the carbonyl carbon, this compound can exhibit rotational isomerism, also known as atropisomerism in cases of hindered rotation. pharmaguideline.com The rotation around these bonds is not entirely free and is associated with torsional barriers. rsc.org The ortho-methyl group is expected to introduce significant steric hindrance, influencing the dihedral angles between the phenyl rings and the plane of the carbonyl group. This steric clash can lead to a non-planar ground state conformation, which is a common feature in ortho-substituted benzophenones. researchgate.net

Computational studies on substituted biphenyls and other diaryl ketones have shown that DFT methods can accurately predict these torsional barriers. rsc.org The stable conformers of this compound would represent minima on the potential energy surface, with the transition states for rotation corresponding to energy maxima.

Table 2: Hypothetical Torsional Barriers for this compound

| Rotation Axis | Description | Estimated Barrier (kcal/mol) |

|---|---|---|

| C(aryl)-C(carbonyl) | Rotation of the 3-aminophenyl ring | 3-5 |

These values are estimates based on the steric hindrance introduced by the substituents.

The conformation of a molecule can be significantly influenced by the surrounding solvent. frontiersin.orgcdnsciencepub.com Solvents can stabilize certain conformers over others through solute-solvent interactions. nih.gov For a molecule like this compound, with its polar amino and carbonyl groups, polar solvents are likely to have a more pronounced effect.

In polar solvents, conformations with a larger dipole moment may be preferentially stabilized. Molecular dynamics simulations can be employed to study the conformational landscape of the molecule in different solvent environments, providing insights into how the solvent affects the distribution of conformers and the dynamics of their interconversion.

Spectroscopic Property Prediction (Excluding Basic Identification Data)

Computational chemistry can predict various spectroscopic properties, offering a deeper understanding of the molecule's electronic transitions and vibrational modes. For instance, Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations can reveal the nature of the electronic transitions, such as n→π* or π→π*, and their corresponding absorption wavelengths. For this compound, low-energy transitions would likely involve the promotion of an electron from the HOMO (on the aminophenyl ring) to the LUMO (on the benzoyl moiety), characteristic of an intramolecular charge transfer.

Vibrational Frequency Calculations (IR, Raman)

To understand the vibrational modes of this compound, theoretical calculations would be required to predict its infrared (IR) and Raman spectra. These calculations would identify the characteristic frequencies associated with the stretching and bending of specific bonds, such as the C=O, C-N, N-H, and C-H bonds within the molecule. The results would typically be presented in a table format, correlating the calculated vibrational frequencies with their corresponding atomic motions. Without dedicated computational studies, a data table of these frequencies cannot be generated.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational task that helps in the structural elucidation of molecules. nih.gov For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values are invaluable for assigning the signals in experimentally obtained NMR spectra. The accuracy of these predictions often depends on the chosen computational method and basis set. researchgate.net A detailed data table of predicted NMR chemical shifts remains unavailable in the absence of specific computational research on this compound.

UV-Vis Absorption Maxima Prediction

Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions and thus the UV-Vis absorption maxima of organic molecules. Such calculations for this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic excitations, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the compound's photophysical properties. Without specific studies, a data table of predicted absorption maxima cannot be provided.

Intermolecular Interactions and Self-Assembly Prediction

The way molecules interact with each other governs their macroscopic properties and their tendency to form larger, organized structures (self-assembly). For this compound, the key intermolecular interactions would be hydrogen bonding and pi-pi stacking.

Hydrogen Bonding Networks

The presence of an amino group (-NH₂) in this compound suggests its potential to act as a hydrogen bond donor, while the carbonyl group (C=O) and the nitrogen atom of the amino group can act as hydrogen bond acceptors. Computational studies could predict the geometry and strength of these hydrogen bonds, revealing how the molecules might form dimers or more extensive networks in the solid state or in solution. Analysis of hydrogen bonding patterns is crucial for understanding crystal packing and other supramolecular structures. researchgate.net

Pi-Pi Stacking Interactions

The two phenyl rings in this compound provide sites for pi-pi stacking interactions. nih.gov These non-covalent interactions play a significant role in the packing of aromatic molecules in crystals and can influence their electronic properties. mdpi.com Computational models can predict the preferred orientation (e.g., face-to-face, parallel-displaced, or T-shaped) and the interaction energy of these pi-pi stacking arrangements. Such predictions are vital for materials science applications where the control of molecular assembly is key.

Advanced Spectroscopic and Analytical Techniques for Research on 3 Aminophenyl 2 Methylphenyl Methanone

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool in the analysis of (3-Aminophenyl)(2-methylphenyl)methanone, offering exact mass measurements to four or five decimal places. This precision allows for the unambiguous determination of elemental compositions, which is crucial for confirming the identity of newly synthesized derivatives and for differentiating between compounds with the same nominal mass. rsc.org

In the context of mechanistic studies, HRMS is invaluable for identifying transient intermediates, reaction byproducts, and final products. For instance, during the synthesis or derivatization of this compound, reaction aliquots can be analyzed by HRMS to detect the masses of proposed intermediates. By comparing the exact measured mass with the calculated mass of a hypothesized structure, researchers can gain evidence for its formation. Furthermore, techniques such as hydrogen-deuterium exchange monitored by HRMS can provide insights into the reactivity of specific sites within the molecule. Coupling HRMS with liquid chromatography (LC-HRMS) allows for the separation and identification of components in complex reaction mixtures, providing a detailed picture of the reaction pathway.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound and its analogues in solution. While one-dimensional (1D) ¹H and ¹³C NMR are used for initial characterization, two-dimensional (2D) techniques are essential for definitive structural assignment, especially for complex derivatives.

Two-dimensional NMR experiments are critical for establishing the connectivity of atoms within derivatives of this compound. These techniques resolve spectral overlap and reveal correlations between nuclei, allowing for a complete and unambiguous structural elucidation.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, a ¹H-¹H COSY spectrum would reveal correlations between adjacent protons on the aromatic rings, confirming their substitution patterns. For example, it could trace the connectivity of protons within the 3-aminophenyl and 2-methylphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlation data. It is highly effective for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments.

The table below illustrates hypothetical HMBC correlations that would be crucial for confirming the structure of the parent compound.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals (2-3 Bonds) | Structural Information |

| H of NH₂ group | Aromatic carbons at C2, C4 of the aminophenyl ring | Confirms position of the amino group |

| H of CH₃ group | Aromatic carbons at C1, C3 of the tolyl ring | Confirms position of the methyl group |

| Aromatic H adjacent to C=O | Carbonyl carbon (C=O) | Links the aryl rings to the ketone |

| Aromatic H's | Various aromatic carbons within the same and adjacent rings | Confirms overall substitution pattern and connectivity |

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for analyzing this compound in its solid form, providing information that is often inaccessible by solution-state NMR or X-ray diffraction, particularly for amorphous or poorly crystalline materials. europeanpharmaceuticalreview.com SSNMR is highly sensitive to the local environment of nuclei, making it an excellent tool for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. researchgate.netdur.ac.uk

The ¹³C cross-polarization/magic-angle spinning (CP/MAS) experiment is commonly used. Different polymorphs of this compound would be expected to produce different ¹³C chemical shifts due to variations in molecular conformation and intermolecular packing in the crystal lattice. nih.gov This allows for the unambiguous identification and quantification of different crystalline forms in a bulk sample. europeanpharmaceuticalreview.com SSNMR is also effective for studying reaction intermediates that are isolated as solids, providing structural details without the need for dissolution, which might alter their structure.

Key applications of SSNMR in this context include:

Polymorph Identification: Distinguishing between different crystalline forms.

Structural Analysis: Providing information on molecular conformation and packing.

Analysis of Amorphous Content: Quantifying the amount of non-crystalline material in a sample.

Intermediate Characterization: Studying solid reaction intermediates to understand reaction pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary and are used for routine identification, purity assessment, and monitoring the progress of chemical reactions.

FT-IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. Key functional groups in the molecule have characteristic absorption bands. For example, the N-H stretching of the primary amine group, the C=O stretching of the ketone, and various C-H and C=C stretching and bending modes of the aromatic rings can be readily identified.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is also used to probe vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR.

During a derivatization reaction, such as the acylation of the amine group, vibrational spectroscopy can be used to monitor the reaction's progress. The disappearance of the characteristic N-H stretching bands and the appearance of a new amide C=O stretching band would indicate the conversion of the starting material to the product.

The following table lists the expected characteristic vibrational frequencies for the parent compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FT-IR, Raman |

| Aromatic (C-H) | Stretch | 3000 - 3100 | FT-IR, Raman |

| Ketone (C=O) | Stretch | 1630 - 1680 | FT-IR, Raman |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| Aryl Amine (C-N) | Stretch | 1250 - 1360 | FT-IR |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

For a new derivative of this compound, growing a suitable single crystal allows for analysis by single-crystal X-ray diffraction. This experiment yields an unambiguous determination of the molecular structure. The resulting crystallographic data is crucial for confirming the compound's stereochemistry and conformation, and for understanding intermolecular interactions such as hydrogen bonding.

For example, a study on a semicarbazone derivative of the related compound 3-aminobenzophenone (B1265706) provided precise structural details. europeanpharmaceuticalreview.com Similar analysis of a derivative of this compound would yield a comparable level of detail, as shown in the hypothetical data table below, which is based on published data for a structurally similar derivative. europeanpharmaceuticalreview.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 12.3855 |

| b (Å) | 34.5746 |

| c (Å) | 24.2283 |

| α, β, γ (°) | 90 |

| Volume (ų) | 10375.1 |

| Z (Molecules/unit cell) | 32 |

This data allows for the construction of a detailed 3D model of the molecule, revealing the planarity of the aromatic rings and the torsion angles between them and the central carbonyl group. Such structural insights are fundamental to understanding the molecule's physical properties and its interactions with other molecules.

Powder X-ray Diffraction for Polymorph Research

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the identification and characterization of different crystalline phases. researchgate.net The unique crystal lattice of each polymorph produces a characteristic diffraction pattern, which serves as a fingerprint for that specific form. researchgate.netrigaku.com

In the context of this compound, PXRD is instrumental in identifying the existence of different polymorphs that may arise from variations in crystallization conditions. While specific crystallographic data for this compound is not publicly available, the principles of PXRD analysis can be illustrated through a hypothetical scenario where two polymorphic forms, Form A and Form B, are identified. The diffraction patterns would reveal differences in the angular positions (2θ) and intensities of the diffracted X-ray beams.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

| 2θ Angle (°) Form A | Relative Intensity (%) Form A | 2θ Angle (°) Form B | Relative Intensity (%) Form B |

|---|---|---|---|

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 13.1 | 100 |

| 15.8 | 40 | 16.5 | 50 |

| 20.1 | 75 | 21.3 | 90 |

This table presents hypothetical data to illustrate the differences in PXRD patterns between two polymorphs.

The data in the table above would allow researchers to distinguish between Form A and Form B and to monitor for any polymorphic transformations under different environmental conditions such as temperature and humidity. Furthermore, quantitative analysis of mixtures of polymorphs can be performed using PXRD data, which is crucial for controlling the desired solid form in a given application. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from its isomers and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. google.com For this compound, reversed-phase HPLC would be the method of choice. The separation of the target compound from its isomers, such as (2-Aminophenyl)(3-methylphenyl)methanone or (4-Aminophenyl)(2-methylphenyl)methanone, can be achieved by optimizing the mobile phase composition and the stationary phase chemistry.

The use of advanced detectors enhances the sensitivity and selectivity of the analysis. phenomenex.com

Photodiode Array (PDA) Detector: A PDA detector can acquire the entire UV-Vis spectrum for each eluting peak, which aids in peak identification and purity assessment by comparing the spectra across a single peak. mdpi.com